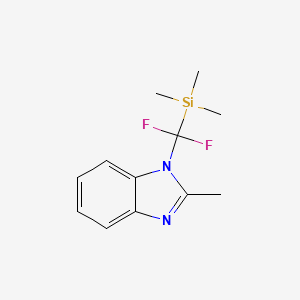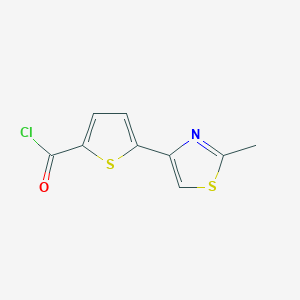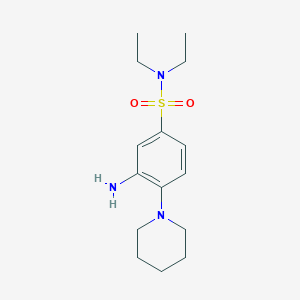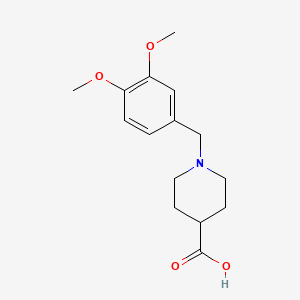
1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole
Vue d'ensemble
Description
1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a benzoimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings. The presence of the trimethylsilyldifluoromethyl group adds to its chemical versatility, making it a valuable building block in various synthetic processes.
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole typically involves the introduction of the trimethylsilyldifluoromethyl group onto a pre-formed benzoimidazole scaffold. One common method involves the reaction of 2-methyl-1H-benzoimidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyldifluoromethyl group can be replaced with other nucleophiles under appropriate conditions.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole has found applications in various fields of scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of novel drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is largely dependent on its specific application. In medicinal chemistry, for instance, the compound may exert its effects by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
When compared to other benzoimidazole derivatives, 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole stands out due to the presence of the trimethylsilyldifluoromethyl group. This unique structural feature imparts distinct chemical properties, such as increased lipophilicity and resistance to metabolic degradation. Similar compounds include:
1-(Trifluoromethyl)-2-methyl-1H-benzoimidazole: Lacks the trimethylsilyl group, resulting in different chemical reactivity and biological activity.
1-(Trimethylsilyl)-2-methyl-1H-benzoimidazole: Lacks the difluoromethyl group, affecting its overall stability and reactivity.
Propriétés
IUPAC Name |
[difluoro-(2-methylbenzimidazol-1-yl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2Si/c1-9-15-10-7-5-6-8-11(10)16(9)12(13,14)17(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOUJHPYEIPJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(F)(F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375375 | |
| Record name | 1-(trimethylsilildifluoromethyl)-2-methyl-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341529-09-7 | |
| Record name | 1-(trimethylsilildifluoromethyl)-2-methyl-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-benzylpiperazin-1-yl)propan-2-yl]pyridin-2-amine](/img/structure/B1620710.png)
![([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE](/img/structure/B1620711.png)

![Methyl 2-[2-(2,2,2-trichloroacetyl)pyrrol-1-yl]benzoate](/img/structure/B1620714.png)

![4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1620716.png)
![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)




